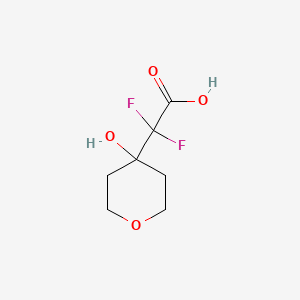

2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

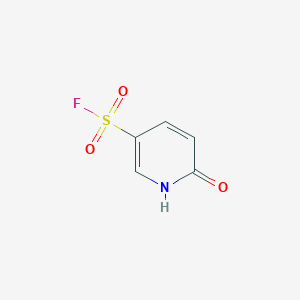

“2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid” is a chemical compound with the CAS Number: 681240-12-0 . It has a molecular weight of 196.15 and its IUPAC name is difluoro (4-hydroxytetrahydro-2H-pyran-4-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O4/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Polymer Production Aid in Fluoropolymers Manufacturing

Research by the EFSA has highlighted the use of related fluorinated acetic acid derivatives in the manufacturing of fluoropolymers. These compounds, including variants of difluoroacetic acid, are used as polymer production aids during the high-temperature manufacture of fluoropolymers intended for repeated use in contact with various foodstuffs. The specific migration levels and degradation products in polytetrafluoroethylene film were assessed to ensure consumer safety (Flavourings, 2014).

Synthesis of Anti-inflammatory and Superoxide Scavenging Agents

The synthesis and testing of a series of compounds, including hydroxy-substituted acetic acids, for potential superoxide scavenging activity and anti-inflammatory effects, have been explored. This demonstrates the utility of difluoroacetic acid derivatives in developing therapeutic agents, although the in vivo effectiveness of these compounds as anti-inflammatories was not established (Maxwell et al., 1984).

Synthesis of Antimicrobial Compounds

Compounds derived from hydroxyacetic acids, such as the one , have been utilized in the synthesis of various antimicrobial agents. This includes the preparation of Schiff's bases and other derivatives with potential applications in combating bacterial infections (Čačić et al., 2006).

Condensation Reactions in Organic Chemistry

Research involving the condensation of difluoro-benzo[d]-1,3,2-dioxaborines with cyano acetic acid derivatives indicates the versatility of difluoroacetic acid compounds in organic synthesis. These reactions result in the formation of benzo[b]pyran-2-ones and their imine precursors, showcasing the role of difluoroacetic acid derivatives in synthesizing complex organic compounds (Boutome & Hartmann, 1997).

18F-Labeling in Radiopharmaceutical Development

The 18F-labeling of α,α-difluoro-α-(aryloxy)acetic acid derivatives, closely related to the compound , has been researched for potential applications in radiopharmaceutical development. This process is essential for creating diagnostic agents used in medical imaging, demonstrating the compound's relevance in healthcare (Khotavivattana et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

2,2-difluoro-2-(4-hydroxyoxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVRHLNGMNBUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(C(=O)O)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(4-hydroxyoxan-4-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

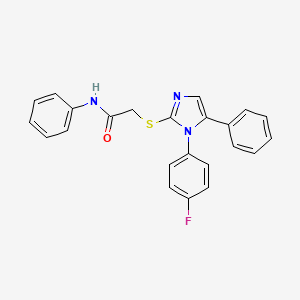

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)